(Rac)-Carbidopa-13C,d3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

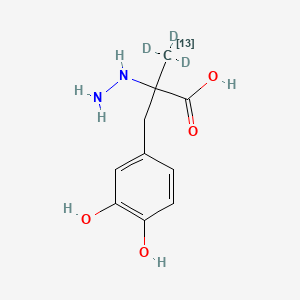

C10H14N2O4 |

|---|---|

Peso molecular |

230.24 g/mol |

Nombre IUPAC |

3,3,3-trideuterio-2-[(3,4-dihydroxyphenyl)methyl]-2-hydrazinyl(313C)propanoic acid |

InChI |

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/i1+1D3 |

Clave InChI |

TZFNLOMSOLWIDK-KQORAOOSSA-N |

SMILES isomérico |

[2H][13C]([2H])([2H])C(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |

SMILES canónico |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to Determining the Isotopic Purity of (Rac)-Carbidopa-13C,d3

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of (Rac)-Carbidopa-13C,d3, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolism studies. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their analytical workflows.

This compound is a synthetic, racemic form of Carbidopa that has been chemically modified to incorporate one carbon-13 atom and three deuterium atoms. This labeling provides a distinct mass shift, allowing for its use as an internal standard in mass spectrometry-based quantification of Carbidopa in complex biological matrices. The accuracy of such quantitative assays is directly dependent on the isotopic purity of the labeled standard.

Quantitative Data Summary

The isotopic purity of a given batch of this compound must be experimentally determined. The following table outlines the key parameters that are assessed during this analysis. The values presented are illustrative and represent typical specifications for such a standard.

| Parameter | Symbol | Typical Specification | Analytical Technique |

| Isotopic Enrichment (¹³C) | % ¹³C | ≥ 99% | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Isotopic Enrichment (²H/D) | % D | ≥ 98% | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Chemical Purity | % Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) |

| Unlabeled Carbidopa | % Unlabeled | ≤ 0.5% | Mass Spectrometry (MS) |

| Partially Labeled Species | % Partial | ≤ 1.5% | Mass Spectrometry (MS) |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for labeled compounds like this compound primarily relies on mass spectrometry. The goal is to measure the relative abundance of the target isotopologue (fully labeled) compared to unlabeled and partially labeled species.

A general and robust method for determining the enrichment of isotopically labeled molecules by mass spectrometry involves a multi-step process.[1][2][3]

Objective: To accurately quantify the isotopic distribution of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer, is recommended for this analysis to resolve isotopic peaks accurately.[4] The instrument can be coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[1]

Procedure:

-

Mass Spectrometer Linearity Evaluation:

-

Prepare a series of solutions of unlabeled, natural abundance Carbidopa at different concentrations.

-

Inject these solutions into the mass spectrometer and measure the signal intensity of the molecular ion.

-

Plot the signal intensity against the concentration to confirm a linear response within the working range.[1]

-

-

Determination of the Natural Isotope Cluster:

-

Inject a solution of unlabeled Carbidopa into the mass spectrometer.

-

Acquire the mass spectrum of the molecular ion region, observing the natural isotopic distribution (M, M+1, M+2, etc.) due to the presence of naturally occurring ¹³C, ¹⁵N, and ¹⁸O.[3] This provides a reference "fingerprint" for the unlabeled molecule.

-

-

Analysis of the Labeled Compound:

-

Inject a solution of this compound into the mass spectrometer.

-

Acquire the mass spectrum of the molecular ion region.

-

-

Data Analysis and Purity Calculation:

-

Theoretical Isotope Distribution Calculation: Calculate the theoretical isotope distribution for this compound at various hypothetical isotopic enrichment levels (e.g., 95%, 98%, 99%, 99.5%).

-

Convolution of Isotope Distributions: "Convolute" the theoretical isotope distributions with the measured natural abundance isotope cluster from the unlabeled compound. This step accounts for the contribution of natural heavy isotopes in the labeled molecule.[1]

-

Comparison and Regression: Compare the measured isotope distribution of the labeled compound with the calculated convoluted distributions using linear regression. The isotopic enrichment level that provides the best fit between the measured and calculated distributions is determined to be the isotopic purity of the sample.[1]

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the mass spectrometry-based determination of isotopic purity for this compound.

Caption: Workflow for Isotopic Purity Determination.

Signaling Pathways and Logical Relationships

Carbidopa's primary mechanism of action is the inhibition of the enzyme DOPA decarboxylase (DDC) in the peripheral tissues. It is co-administered with Levodopa (L-DOPA), a precursor to the neurotransmitter dopamine, for the treatment of Parkinson's disease. By inhibiting peripheral DDC, Carbidopa prevents the conversion of L-DOPA to dopamine outside of the central nervous system (CNS), thereby increasing the bioavailability of L-DOPA for crossing the blood-brain barrier and exerting its therapeutic effect in the brain.

The logical relationship of Carbidopa's mechanism of action is depicted in the following diagram.

Caption: Carbidopa's Mechanism of Action.

This guide provides a framework for understanding and determining the isotopic purity of this compound. For specific batches of this compound, it is essential to refer to the Certificate of Analysis provided by the supplier for precise isotopic purity values.

References

- 1. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of complex isotopomer patterns in isotopically labeled compounds by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Carbidopa-13C,d3 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Rac)-Carbidopa-13C,d3, a labeled internal standard for Carbidopa. The information compiled herein is intended to support research and development activities by providing key analytical data, representative experimental protocols, and a clear visualization of Carbidopa's mechanism of action.

Quantitative Data

The following tables summarize the key quantitative information for this compound and related isotopically labeled compounds. This data is essential for accurate quantification and method development.

Table 1: Properties of this compound

| Property | Value | Reference |

| Catalogue Number | AR-C01378 | [1] |

| CAS Number (Unlabeled) | 302-53-4 | [1] |

| Molecular Formula | ¹³C C₉H₁₁D₃N₂O₄ | [1] |

| Molecular Weight | 230.24 | [1] |

Table 2: Properties of Related Carbidopa Isotopologues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| Carbidopa-d3 (hydrate) | 1276197-58-0 | C₁₀H₁₁D₃N₂O₄ • H₂O | 247.3 |

| (Rac)-Carbidopa-d5 | 1185134-76-2 | C₁₀H₉D₅N₂O₄ | 231.26 |

Experimental Protocols

While a specific certificate of analysis for this compound was not publicly available, the following are representative experimental protocols for the analysis of Carbidopa in pharmaceutical formulations and biological matrices, based on established analytical methods.

High-Performance Liquid Chromatography (HPLC) for Simultaneous Determination of Levodopa and Carbidopa

This method is suitable for the quality control of pharmaceutical dosage forms containing both Levodopa and Carbidopa.[2]

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column (250 mm × 4.6 mm, 5 µm particle size) is used.[2]

-

Mobile Phase: The mobile phase consists of a mixture of phosphate buffer (pH 2.8) and acetonitrile in a 95:5 (v/v) ratio.[2]

-

Flow Rate: The mobile phase is pumped at a flow rate of 1.0 mL/min.[2]

-

Detection: Chromatographic detection is performed at a wavelength of 280 nm.[2]

-

Sample Preparation: Standard solutions of Levodopa and Carbidopa are prepared in a diluent of 0.1M phosphoric acid.[2] Tablet samples are accurately weighed, crushed, and dissolved in the diluent, followed by filtration before injection.

-

Analysis: The retention times and peak areas of the analytes are compared with those of the reference standards for identification and quantification.[2]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Carbidopa Analysis

This method can be employed for the simultaneous determination of Levodopa, Carbidopa, and Methyldopa in human serum and pharmaceutical preparations.[3]

-

Instrumentation: A 500 MHz NMR spectrometer is utilized for the analysis.[3]

-

Sample Preparation:

-

Pharmaceuticals: A known quantity of the pharmaceutical preparation is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) containing a known amount of an internal standard.[3]

-

Human Serum: Serum samples require a protein precipitation step, followed by evaporation and reconstitution in the deuterated solvent with an internal standard.[3]

-

-

Data Acquisition: ¹H NMR spectra are acquired, and the signals corresponding to the specific functional groups of Carbidopa are identified.[3]

-

Quantification: The concentration of Carbidopa is determined by comparing the integral of its characteristic signals to the integral of the signal from the internal standard.[3] The reported detection limit for Carbidopa using this method is 1.7 µg/mL.[3]

Mechanism of Action of Carbidopa

Carbidopa is a crucial adjuvant in the treatment of Parkinson's disease, where it is co-administered with Levodopa (L-DOPA).[4][5][6][7][8] Its primary function is to inhibit the peripheral decarboxylation of Levodopa, thereby increasing its bioavailability to the central nervous system.[4][8]

Signaling Pathway

The following diagram illustrates the mechanism of action of Carbidopa in the context of Levodopa metabolism.

Caption: Mechanism of Action of Carbidopa.

Carbidopa works by inhibiting the DOPA decarboxylase (AADC) enzyme in the peripheral tissues.[4] This prevents the conversion of Levodopa to dopamine outside of the brain.[5] Since dopamine itself cannot cross the blood-brain barrier, this peripheral inhibition by Carbidopa ensures that more Levodopa is available to cross into the central nervous system.[6][7] Once in the brain, Levodopa is converted to dopamine, where it can exert its therapeutic effects in treating the symptoms of Parkinson's disease.[8] This mechanism allows for a lower effective dose of Levodopa and reduces peripheral side effects such as nausea and vomiting.[5]

References

- 1. Racemic Carbidopa-13C-d3 - CAS - 302-53-4 (non-labelled) | Axios Research [axios-research.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Carbidopa? [synapse.patsnap.com]

- 5. Levodopa and Carbidopa: MedlinePlus Drug Information [medlineplus.gov]

- 6. Carbidopa/levodopa - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Carbidopa - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis and Characterization of (Rac)-Carbidopa-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and characterization strategy for (Rac)-Carbidopa-13C,d3, an isotopically labeled form of Carbidopa. Carbidopa is a crucial pharmaceutical agent used in combination with Levodopa for the treatment of Parkinson's disease. Its primary function is to inhibit the peripheral decarboxylation of Levodopa, thereby increasing its bioavailability in the central nervous system. The synthesis of isotopically labeled Carbidopa is essential for pharmacokinetic studies, drug metabolism research, and as an internal standard in analytical assays.

This document outlines a plausible synthetic route adapted from established methods for unlabeled Carbidopa. It further details the expected analytical characterization of the final product, providing a framework for researchers engaged in the synthesis and analysis of this and similar isotopically labeled compounds.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of this compound is presented below. These values are critical for the handling, formulation, and analytical characterization of the compound.

| Property | Expected Value |

| Chemical Formula | ¹³CC₉H₁₁D₃N₂O₄ |

| Molecular Weight | Approximately 230.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Slightly soluble in water, soluble in dilute acids |

| Isotopic Enrichment | Target: >98% for ¹³C and >98% for Deuterium |

| Chemical Purity (HPLC) | >98% |

Proposed Synthesis of this compound

The following section details a proposed multi-step synthesis for this compound. This pathway is a rational adaptation of known synthetic routes for Carbidopa, incorporating commercially available isotopically labeled starting materials.

Experimental Workflow: Synthesis

Caption: A logical workflow for the proposed synthesis of this compound.

Detailed Experimental Protocols

Step 1: Protection of 3,4-Dihydroxyphenylacetone

The synthesis commences with the protection of the catechol moiety of 3,4-dihydroxyphenylacetone to prevent unwanted side reactions in subsequent steps. A common protecting group strategy, such as the formation of a methylenedioxy bridge or silylation, can be employed.

-

Reagents: 3,4-dihydroxyphenylacetone, Dichloromethane (or another suitable aprotic solvent), a suitable protecting agent (e.g., dibromomethane with a base, or a silylating agent like TBDMSCl with imidazole).

-

Procedure: To a solution of 3,4-dihydroxyphenylacetone in the chosen solvent, the protecting agent and a suitable base are added. The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The protected intermediate is then isolated and purified using standard techniques such as column chromatography.

Step 2: Introduction of the Labeled Methyl Group (α-Methylation)

The isotopically labeled methyl group is introduced at the α-position to the ketone.

-

Reagents: Protected 3,4-dihydroxyphenylacetone, a strong base (e.g., Lithium diisopropylamide - LDA), and ¹³C,d₃-Methyl iodide.

-

Procedure: The protected ketone is dissolved in a dry aprotic solvent (e.g., Tetrahydrofuran - THF) and cooled to a low temperature (typically -78 °C). LDA is added dropwise to form the enolate. Subsequently, ¹³C,d₃-Methyl iodide is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion. The resulting labeled ketone is then isolated and purified.

Step 3: Strecker Synthesis for Hydrazine Introduction

The key hydrazine functionality is introduced via a modified Strecker synthesis.

-

Reagents: The α-labeled ketone from the previous step, Hydrazine hydrate, and a cyanide source (e.g., Potassium cyanide).

-

Procedure: The labeled ketone is reacted with hydrazine hydrate to form the corresponding hydrazone. This is followed by the addition of a cyanide source to yield the α-hydrazinonitrile. The reaction is typically carried out in a protic solvent like ethanol.

Step 4: Hydrolysis and Deprotection

The final step involves the acidic hydrolysis of the nitrile to a carboxylic acid and the simultaneous removal of the catechol protecting group.

-

Reagents: The α-hydrazinonitrile, a strong acid (e.g., Hydrochloric acid or Hydrobromic acid).

-

Procedure: The crude product from the previous step is heated under reflux with a strong acid. This process hydrolyzes the nitrile to the carboxylic acid and cleaves the protecting group from the catechol. The reaction progress is monitored by HPLC. Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the final product, this compound. The product is then collected by filtration, washed, and dried.

Characterization of this compound

Thorough characterization is imperative to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.

Analytical Workflow: Characterization

Caption: A logical workflow for the analytical characterization of the final product.

Recommended Analytical Methodologies

| Technique | Expected Observations and Parameters |

| Mass Spectrometry (MS) | Expected Molecular Ion: [M+H]⁺ at m/z ≈ 231.1. The exact mass will confirm the incorporation of the isotopes. The isotopic cluster pattern will provide information on the enrichment level. Fragmentation patterns should be consistent with the structure of Carbidopa. |

| ¹H NMR Spectroscopy | The proton spectrum will be similar to that of unlabeled Carbidopa, with the notable absence of the signal corresponding to the α-methyl group due to deuteration. The remaining proton signals should be consistent with the structure. |

| ¹³C NMR Spectroscopy | The carbon spectrum will show a signal for the ¹³C-labeled methyl group, which will exhibit a characteristic coupling pattern if adjacent to protons (though in this case, it's attached to deuterium). The other carbon signals should correspond to those of unlabeled Carbidopa. |

| HPLC | Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.5-3.0) and an organic modifier (e.g., acetonitrile or methanol). Detection: UV at approximately 280 nm. The retention time should be consistent with that of a Carbidopa reference standard. |

Disclaimer: The synthetic protocol and characterization data provided in this document are proposed based on established chemical principles and literature for the unlabeled analogue. Actual experimental results may vary and optimization of the described procedures may be required. All laboratory work should be conducted by qualified personnel in a suitably equipped facility, adhering to all relevant safety protocols.

(Rac)-Carbidopa-13C,d3: A Technical Guide for Researchers

This technical guide provides an in-depth overview of (Rac)-Carbidopa-13C,d3, a stable isotope-labeled form of Carbidopa, for researchers, scientists, and drug development professionals. This document covers its supply and availability, its role in studying the Aryl Hydrocarbon Receptor (AhR) signaling pathway, and experimental protocols for its application.

Supplier and Availability of this compound

This compound is a specialized chemical used as a reference standard in analytical method development, validation, and quality control during drug development.[1] Its availability is limited to specialized chemical suppliers. Below is a summary of known suppliers and the availability of this compound and closely related isotopically labeled analogues.

| Supplier | Product Name | Catalogue # | CAS # (Unlabeled) | Molecular Formula | Availability |

| Axios Research | Racemic Carbidopa-13C-d3 | AR-C01378 | 302-53-4 | ¹³C C₉H₁₁D₃N₂O₄ | Enquire |

| MedChemExpress | (Rac)-Carbidopa-¹³C,d₃ | HY-B0311CS | 302-53-4 | Not specified | Inquire |

| MedChemExpress | Carbidopa-d3 | HY-143937S | 1276732-89-8 | C₁₀H₁₁D₃N₂O₄ | In stock |

Biological Context: Carbidopa as an AhR Agonist

Recent research has identified Carbidopa as a modulator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating xenobiotic metabolism and immune responses.[2] Carbidopa's interaction with AhR has been shown to suppress the expression of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion, particularly in pancreatic cancer.[2]

The use of stable isotope-labeled compounds like this compound is crucial for metabolic research, allowing for the tracing of molecules through biological pathways and serving as internal standards for accurate quantification in mass spectrometry-based studies.[3] The incorporation of ¹³C and deuterium is not expected to alter the fundamental biological activity of the molecule, making the experimental findings on unlabeled Carbidopa directly relevant to the application of its isotopically labeled form in research.

Carbidopa-Induced AhR Signaling Pathway

Upon entering the cell, Carbidopa binds to and activates the AhR. This activation leads to the translocation of the AhR complex to the nucleus, where it can influence gene expression. One of the key downstream effects of Carbidopa-mediated AhR activation is the suppression of IDO1 expression. This occurs through both direct transcriptional regulation and indirect interference with the JAK/STAT signaling pathway, which is a known inducer of IDO1.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (Rac)-Carbidopa-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (Rac)-Carbidopa-13C,d3, an isotopically labeled form of Carbidopa used as a reference standard in analytical and research settings. Due to the limited availability of specific experimental data for this labeled compound, this guide also includes data for the non-labeled parent compound, Carbidopa, for comparative purposes. Furthermore, detailed, generalized experimental protocols for determining key physicochemical properties are provided, alongside visualizations of Carbidopa's mechanism of action and metabolic pathway.

Core Physical and Chemical Properties

The physical and chemical data for this compound are primarily sourced from suppliers of stable isotope-labeled compounds. The properties of the more extensively studied, non-labeled Carbidopa are also presented for context and as a reasonable estimate for the labeled analogue.

Quantitative Data Summary

| Property | This compound | Carbidopa (non-labeled) |

| Molecular Formula | ¹³C C₉H₁₁D₃N₂O₄ | C₁₀H₁₄N₂O₄[1][2][3] |

| Molecular Weight | 230.24 g/mol | 226.23 g/mol (anhydrous)[4][5], 244.25 g/mol (monohydrate)[1][6] |

| Appearance | Not specified; likely a solid | White to creamy white crystalline powder[1][6][7] or a solid[4] |

| Melting Point | No data available | 203-205 °C (decomposes)[1][8], 206-208 °C[3], 208 °C[2] |

| Solubility (Water) | No data available | Slightly soluble[1][6][9]. A pH-dependent solubility profile has been investigated.[10] |

| pKa | No data available | 2.3 (strongest acidic), 5.66 (strongest basic)[11] |

| LogP | No data available | -1.9[4] |

Experimental Protocols

Detailed experimental data for this compound is not widely published. Therefore, this section provides standardized, detailed methodologies for determining key physicochemical properties of pharmaceutical compounds, based on internationally recognized guidelines. These protocols are applicable for the characterization of this compound.

Determination of Melting Range (Based on USP <741>)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Apparatus: A suitable melting range apparatus with a heated block or bath, a calibrated thermometer or temperature sensor, and glass capillary tubes (typically 0.8-1.2 mm internal diameter).[12]

-

Sample Preparation: The sample is finely powdered and dried in a vacuum desiccator. A small amount is packed into a capillary tube to a height of 2.5-3.5 mm.[12]

-

Procedure (Class Ia):

-

The heating block is pre-heated to a temperature about 10°C below the expected melting point.[13]

-

The heating rate is adjusted to 1 ± 0.5 °C per minute.[13]

-

The capillary tube containing the sample is inserted into the apparatus when the temperature is approximately 5°C below the expected melting range.[14]

-

The temperature at which the first liquid phase appears (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range.

-

-

Data Analysis: The observed melting range is reported. For pure compounds, a sharp melting range (typically < 1°C) is expected. Impurities tend to broaden and depress the melting range.

Determination of Water Solubility (Based on OECD Guideline 105)

Objective: To determine the saturation mass concentration of the substance in water at a given temperature.

Methodology:

-

Apparatus: A constant temperature bath, flasks with stoppers, a method for agitation (e.g., shaker), and an appropriate analytical method for quantification (e.g., HPLC-UV).

-

Procedure (Flask Method for substances with solubility > 10⁻² g/L): [15][16][17][18]

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient time to reach equilibrium (preliminary tests can determine this, often 24-48 hours).

-

After agitation, the mixture is allowed to stand to let undissolved particles settle.

-

A sample of the supernatant is carefully withdrawn, filtered (if necessary, ensuring the filter does not adsorb the compound), and diluted as needed.

-

The concentration of the dissolved substance in the sample is determined by a validated analytical method.

-

-

Data Analysis: The solubility is reported in g/L or mg/mL at the specified temperature. At least three replicate determinations are recommended.

Determination of Dissociation Constant (pKa) (Based on OECD Guideline 112)

Objective: To determine the pKa of an ionizable substance in water.

Methodology:

-

Apparatus: A calibrated pH meter with an electrode, a temperature-controlled titration vessel, a burette for the addition of titrant, and a magnetic stirrer.

-

Procedure (Potentiometric Titration Method): [19][20][21][22][23]

-

A known amount of the substance is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is measured after each incremental addition of the titrant.

-

The titration is continued past the equivalence point.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point. For polyprotic substances, multiple pKa values may be determined.

-

Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

-

Mechanism of Action and Metabolic Pathway

Mechanism of Action: Inhibition of Peripheral DOPA Decarboxylase

Carbidopa's primary pharmacological action is the inhibition of the enzyme Aromatic L-amino acid decarboxylase (DDC), also known as DOPA decarboxylase.[1][24][25] When co-administered with Levodopa (L-DOPA), a precursor to dopamine, Carbidopa prevents the conversion of L-DOPA to dopamine in the peripheral tissues.[5][25] This is crucial because dopamine itself cannot cross the blood-brain barrier, whereas L-DOPA can.[24] By inhibiting peripheral DDC, Carbidopa increases the bioavailability of L-DOPA for transport to the brain, where it can be converted to dopamine to alleviate the symptoms of Parkinson's disease.[5][24][26][27] This co-administration allows for a lower dose of Levodopa, which in turn reduces peripheral side effects such as nausea and vomiting.[27]

Metabolic Pathway of Carbidopa

The metabolism of Carbidopa is not extensive. The major metabolic pathway involves the loss of the hydrazine functional group.[24] Several metabolites have been identified, including:

-

3-(3,4-dihydroxyphenyl)-2-methylpropionic acid

-

3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid

-

3-(3-hydroxyphenyl)-2-methylpropionic acid

-

3-(4-hydroxy-3-methoxyphenyl)-2-methyllactic acid

-

3-(3-hydroxyphenyl)-2-methyllactic acid

-

3,4-dihydroxyphenylacetone[24]

Conclusion

This compound serves as a critical internal standard for the quantitative analysis of Carbidopa in biological matrices and pharmaceutical formulations. While specific experimental data on its physical and chemical properties are scarce, the properties of non-labeled Carbidopa provide a reliable reference point. The standardized protocols outlined in this guide offer a robust framework for the experimental determination of its key characteristics. A thorough understanding of its physicochemical properties, mechanism of action, and metabolic fate is essential for its effective application in research and drug development.

References

- 1. Carbidopa - Wikipedia [en.wikipedia.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. chemigran.com [chemigran.com]

- 4. Carbidopa | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. drugs.com [drugs.com]

- 7. Carbidopa and Levodopa Tablets, USP RX only [dailymed.nlm.nih.gov]

- 8. Carbidopa [drugfuture.com]

- 9. Carbidopa | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. thinksrs.com [thinksrs.com]

- 13. drugfuture.com [drugfuture.com]

- 14. scribd.com [scribd.com]

- 15. oecd.org [oecd.org]

- 16. OECD 105 - Phytosafe [phytosafe.com]

- 17. laboratuar.com [laboratuar.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 22. search.library.doc.gov [search.library.doc.gov]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. go.drugbank.com [go.drugbank.com]

- 25. What is the mechanism of Carbidopa? [synapse.patsnap.com]

- 26. go.drugbank.com [go.drugbank.com]

- 27. Levodopa and Carbidopa: MedlinePlus Drug Information [medlineplus.gov]

The Rationale and Application of Racemic Labeled Carbidopa in Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbidopa, an aromatic L-amino acid decarboxylase (AADC) inhibitor, is a cornerstone in the management of Parkinson's disease, primarily administered as its active L-enantiomer in combination with Levodopa.[1][2][3] This co-administration strategy effectively prevents the peripheral conversion of Levodopa to dopamine, thereby increasing its bioavailability in the central nervous system and mitigating side effects.[4][5][6] While the therapeutic formulation is enantiopure, the use of a racemic mixture of isotopically labeled Carbidopa presents a powerful, albeit specialized, tool in a research and development context. This technical guide elucidates the scientific rationale for employing a labeled racemic mixture of Carbidopa, details relevant experimental protocols, and presents key pharmacokinetic data. The primary utility of such a compound lies in the detailed investigation of stereoselective pharmacokinetics, metabolism, and distribution, which are critical aspects of drug development mandated by regulatory bodies.[7]

Rationale for Utilizing a Racemic Mixture of Labeled Carbidopa

The therapeutic efficacy of Carbidopa is attributed almost exclusively to its L-enantiomer ((2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid).[8] The D-enantiomer is generally considered an impurity.[9] However, in the realm of drug development and clinical pharmacology, studying the racemic mixture, particularly with isotopic labeling, offers several distinct advantages:

-

Stereoselective Pharmacokinetics: The administration of a labeled racemic mixture allows for the simultaneous tracking of both the D- and L-enantiomers in a biological system. This is crucial for determining if there are significant differences in their absorption, distribution, metabolism, and excretion (ADME). Such studies are fundamental to understanding the complete disposition of the drug substance.

-

Bio-inversion Assessment: It allows researchers to investigate the possibility of in vivo chiral inversion, where the inactive D-enantiomer might be converted to the active L-enantiomer, or vice versa. While unlikely for a molecule like Carbidopa, this is a critical safety and efficacy parameter to assess for any chiral drug.

-

Metabolic Profiling: Isotopic labeling, such as with ¹³C or ¹⁴C, enables the tracing of the metabolic fate of each enantiomer.[10][11] This can reveal if the enantiomers are metabolized through different pathways or at different rates, which has implications for potential drug-drug interactions and toxicity.

-

Internal Standard for Bioanalysis: In a research setting, one labeled enantiomer can serve as an ideal internal standard for the highly accurate quantification of the other enantiomer in biological matrices.[10]

-

Regulatory Compliance: Regulatory agencies often require data on the disposition of all isomers present in a drug substance. Employing a labeled racemic mixture is an efficient method to generate this data in a single study.[7]

Stable isotopes like ¹³C or ¹⁵N are preferred for clinical studies due to their safety, as they do not pose a radiation risk.[12][13][14]

Signaling and Metabolic Pathways

The primary mechanism of action of Carbidopa is the inhibition of AADC. The following diagram illustrates the metabolic pathway of Levodopa and the inhibitory role of Carbidopa.

Quantitative Data Presentation

The following tables summarize pharmacokinetic parameters for Carbidopa from studies in human subjects. Note that these studies were conducted using the therapeutically administered L-Carbidopa.

Table 1: Pharmacokinetic Parameters of L-Carbidopa Following Oral Administration

| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t½ (hr) | Reference |

|---|---|---|---|---|---|

| 10 | 33.7 ± 11.2 | 2.5 ± 0.8 | 148 ± 36 | 2.1 ± 0.4 | [15] |

| 25 | 88.6 ± 28.1 | 2.8 ± 0.8 | 448 ± 113 | 2.2 ± 0.4 | [15] |

| 50 | 158 ± 37 | 3.2 ± 0.8 | 913 ± 204 | 2.5 ± 0.5 | [15] |

| 100 | 288 ± 65 | 3.3 ± 0.7 | 1850 ± 400 | 2.7 ± 0.5 | [15] |

| 300 | 692 ± 201 | 4.0 ± 0.9 | 5570 ± 1280 | 3.2 ± 0.6 | [15] |

| 600 | 903 ± 224 | 4.3 ± 0.7 | 8310 ± 1950 | 3.5 ± 0.6 |[15] |

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of L-Carbidopa with Levodopa-Carbidopa Intestinal Gel (LCIG) Infusion

| Parameter | Mean ± SD | Reference |

|---|---|---|

| Average Daily Dose (mg) | 395 ± 101 | [16] |

| Cavg (µg/mL) | 0.22 ± 0.08 | [16] |

| Cmax (µg/mL) | 0.32 ± 0.11 | [16] |

| Cmin (µg/mL) | 0.12 ± 0.06 | [16] |

| Fluctuation [(Cmax-Cmin)/Cavg] | 0.96 |[16] |

Data from 19 advanced Parkinson's disease patients on stable LCIG therapy.[16]

Experimental Protocols

Synthesis of Isotopically Labeled Racemic Carbidopa

The synthesis of isotopically labeled Carbidopa can be achieved by incorporating a stable isotope, such as ¹³C, into the molecular backbone. A general synthetic approach for L-Carbidopa has been described, and this can be adapted for the inclusion of labeled precursors.[8][17] For a racemic mixture, the stereoselective steps would be omitted.

Example Precursor: Commercially available ¹³C-labeled reagents can be incorporated in the early stages of the synthesis. For instance, a ¹³C-labeled catechol or a methylating agent with a ¹³C-labeled methyl group could be used to introduce the isotopic tag in a metabolically stable position.

Chiral Separation and Quantification of Carbidopa Enantiomers

The ability to separate and quantify the D- and L-enantiomers of Carbidopa in biological matrices is essential for a stereoselective pharmacokinetic study. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful techniques for this purpose.[7][9][18][19][20]

4.2.1 High-Performance Liquid Chromatography (HPLC) Protocol

-

Objective: To separate and quantify D- and L-Carbidopa in plasma samples.

-

Instrumentation: A standard HPLC system with a UV or mass spectrometric detector.

-

Chiral Stationary Phase (CSP): A column with a chiral selector is required. Examples include cellulose- or amylose-based CSPs, or those utilizing ligand-exchange principles.[20][21]

-

Mobile Phase: The composition of the mobile phase is critical for achieving separation. A common approach involves a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol), often with a small amount of an acidic or basic modifier to improve peak shape.[7] For example, for acidic compounds like Carbidopa, 0.1% (v/v) trifluoroacetic acid may be used.[7]

-

Sample Preparation: Plasma samples would typically undergo protein precipitation followed by solid-phase extraction to isolate the analytes and remove interfering substances.

-

Detection: UV detection can be used, but for higher sensitivity and specificity, especially with isotopically labeled compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[2][15][22]

4.2.2 Capillary Electrophoresis (CE) Protocol

-

Objective: To achieve high-resolution separation of Carbidopa enantiomers.

-

Instrumentation: A capillary electrophoresis system with a UV or diode-array detector.[9][23]

-

Methodology: For the simultaneous separation of Levodopa and Carbidopa, a simple and rapid CE method can be employed.[23]

-

Buffer: A 100 mM phosphate buffer at a pH of 8.5 can be used.[23]

-

Capillary: An uncoated fused-silica capillary (e.g., 51 cm total length, 40 cm effective length, 50 µm I.D.).[23]

-

Applied Voltage: +20 kV.[23]

-

Injection Mode: Hydrodynamic injection (e.g., 0.5 psi for 3 seconds).[23]

-

Detection: UV detection at 214 nm.[23]

-

Internal Standard: Tryptophan can be used as an internal standard to improve quantitative accuracy.[23]

Experimental and Logical Workflow

The following diagram outlines a typical workflow for a clinical study investigating the stereoselective pharmacokinetics of a labeled racemic Carbidopa.

Conclusion

While the therapeutic use of Carbidopa is confined to its L-enantiomer, the application of a racemic mixture of isotopically labeled Carbidopa is a sophisticated and valuable strategy in a research and drug development setting. It provides an unparalleled depth of insight into the stereoselective ADME of the drug, allows for the assessment of potential chiral inversion, and facilitates comprehensive metabolic profiling. The detailed experimental protocols for chiral separation and the established principles of using stable isotopes in clinical pharmacology provide a robust framework for conducting such studies. The data generated from these investigations are instrumental in building a complete profile of a chiral drug, ensuring its safety and efficacy, and meeting the stringent requirements of regulatory authorities.

References

- 1. Chiral Separation by HPLC Using the Ligand-Exchange Principle | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis of (/sup 14/C)ciladopa (Journal Article) | ETDEWEB [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. The effect of carbidopa on the pharmacokinetics and metabolism of intravenously administered levodopa in blood plasma and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Asymmetric synthesis of L-carbidopa based on a highly enantioselective α-amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Green analytical methods for simultaneous determination of levodopa, carbidopa, and benserazide in Parkinson's drugs: The preferable superiority of the capillary electrophoresis comparing to the standard high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 12. The use of stable isotopes in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. metsol.com [metsol.com]

- 14. researchgate.net [researchgate.net]

- 15. A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of levodopa, carbidopa, and 3-O-methyldopa following 16-hour jejunal infusion of levodopa-carbidopa intestinal gel in advanced Parkinson's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]

- 19. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 20. researchgate.net [researchgate.net]

- 21. Determination of the enantiomeric purity of levodopa, methyldopa, carbidopa and tryptophan by use of chiral mobile phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]

- 22. frontiersin.org [frontiersin.org]

- 23. dergi.fabad.org.tr [dergi.fabad.org.tr]

An In-depth Technical Guide to the Stability of (Rac)-Carbidopa-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of (Rac)-Carbidopa-13C,d3, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of Carbidopa. While specific stability data for this isotopically labeled compound is not extensively published, this guide extrapolates from the well-documented stability profile of Carbidopa and incorporates general principles of drug stability testing as outlined by the International Council for Harmonisation (ICH).

Core Concepts in Stability

The stability of an active pharmaceutical ingredient (API) like this compound is a critical quality attribute. It is essential to understand how its chemical and physical properties change over time under the influence of various environmental factors such as temperature, humidity, and light. Stability studies are vital to determine the shelf-life, storage conditions, and potential degradation pathways of the compound.

The inclusion of stable isotopes, such as Carbon-13 (¹³C) and Deuterium (d3), in the Carbidopa molecule is not expected to significantly alter its chemical stability. The covalent bonds involving these heavier isotopes are slightly stronger, which can sometimes lead to kinetic isotope effects in metabolic pathways, but they generally do not affect the compound's susceptibility to chemical degradation under typical storage conditions.

Predicted Degradation Pathways

Based on forced degradation studies of Carbidopa, the primary degradation pathway involves the hydrolysis and oxidation of the hydrazine moiety. The catechol group is also susceptible to oxidation.

Caption: Predicted Degradation Pathways of this compound under various stress conditions.

Forced Degradation Studies on Carbidopa

Forced degradation, or stress testing, is conducted to identify the likely degradation products of a drug substance. This information is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule. The following table summarizes typical conditions and findings from forced degradation studies on Carbidopa.

| Stress Condition | Reagent/Condition | Typical Duration | Observation |

| Acid Hydrolysis | 0.1 M HCl | 24 - 48 hours | Significant degradation observed. |

| Base Hydrolysis | 0.1 M NaOH | 24 - 48 hours | Significant degradation observed. |

| Oxidation | 3% H₂O₂ | 24 hours | Significant degradation observed. |

| Thermal Degradation | 60°C - 80°C | 48 - 72 hours | Generally stable with minimal degradation. |

| Photostability | UV/Fluorescent Light | 24 - 48 hours | Generally stable with minimal degradation. |

Long-Term and Accelerated Stability Testing

Long-term and accelerated stability studies are performed to predict the shelf-life of a drug substance under recommended storage conditions. The conditions are defined by ICH guidelines.

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

For a solid form of this compound, it is anticipated to be stable when stored in well-closed containers, protected from light, at controlled room temperature.

Experimental Protocols

General Workflow for Stability Testing

A typical workflow for assessing the stability of a drug substance like this compound involves several key stages, from initial stress testing to long-term stability monitoring.

Caption: General Experimental Workflow for Stability Assessment.

Protocol for Forced Degradation Study

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of known concentration.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at room temperature or slightly elevated temperature (e.g., 60°C) for a specified period. Withdraw samples at appropriate time intervals. Neutralize the samples before analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for a specified period. Withdraw samples at appropriate time intervals. Neutralize the samples before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period. Withdraw samples at appropriate time intervals.

-

Thermal Degradation: Store the solid this compound in a thermostatically controlled oven at a specified temperature (e.g., 80°C) for a defined period. Also, expose a solution of the compound to the same thermal stress.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber for a defined period.

-

Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients. For this compound, a reverse-phase HPLC method is commonly employed.

Typical HPLC Parameters:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.5) and an organic modifier (e.g., methanol or acetonitrile). A gradient elution may be necessary to separate all degradation products.

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometer at a suitable wavelength (e.g., 280 nm) or a mass spectrometer for more specific detection and identification of the isotopically labeled compound and its degradants.

-

Column Temperature: 25-30°C

-

Injection Volume: 10-20 µL

Summary and Recommendations

This compound, as a solid material, is expected to be stable when handled and stored under appropriate conditions. Key takeaways include:

-

Susceptibility: The compound is most susceptible to degradation under oxidative and hydrolytic (both acidic and basic) conditions.

-

Stability: It is predicted to be relatively stable to thermal and photolytic stress.

-

Storage: It is recommended to store this compound in well-closed, light-resistant containers at controlled room temperature. For solutions, refrigeration is advisable to minimize degradation.

-

Analytical Monitoring: A validated, stability-indicating HPLC method is essential for accurately assessing the purity and stability of the compound over time.

This guide provides a foundational understanding of the stability of this compound based on available data for Carbidopa and established principles of drug stability. For critical applications, it is imperative to conduct specific stability studies on the actual batch of this compound being used.

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Assay for Carbidopa in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Carbidopa in human plasma. The methodology utilizes (Rac)-Carbidopa-13C,d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable Carbidopa quantification.

Introduction

Carbidopa is a peripherally acting aromatic L-amino acid decarboxylase (DDC) inhibitor.[1] It is co-administered with Levodopa for the treatment of Parkinson's disease.[2][3] By inhibiting the peripheral conversion of Levodopa to dopamine, Carbidopa increases the bioavailability of Levodopa in the brain, allowing for a reduction in the required Levodopa dosage and minimizing its peripheral side effects.[1][2][4] Accurate and precise measurement of Carbidopa concentrations in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note provides a comprehensive protocol for a sensitive and selective LC-MS/MS method for Carbidopa quantification in human plasma.

Mechanism of Action

Carbidopa's therapeutic effect is achieved by inhibiting the DOPA decarboxylase (DDC) enzyme in the peripheral tissues.[2][4] This enzyme is responsible for the conversion of Levodopa to dopamine. Since dopamine cannot cross the blood-brain barrier, its peripheral formation is undesirable.[2][4] Carbidopa itself does not cross the blood-brain barrier, thus it selectively inhibits peripheral DDC, leading to increased plasma levels of Levodopa that can then enter the central nervous system.[1]

Caption: Mechanism of Action of Carbidopa.

Experimental Protocol

This protocol is adapted from established methods for Carbidopa analysis and optimized for the use of this compound as the internal standard.[5][6][7]

Materials and Reagents

-

Carbidopa reference standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2EDTA as anticoagulant)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Stock and Working Solutions

-

Carbidopa Stock Solution (1 mg/mL): Accurately weigh and dissolve Carbidopa in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Carbidopa Working Solutions: Prepare serial dilutions of the Carbidopa stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation

The following workflow outlines the sample preparation procedure:

Caption: Sample Preparation Workflow for Carbidopa Analysis.

LC-MS/MS Conditions

3.4.1. Liquid Chromatography

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | Time (min) |

3.4.2. Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Ion Source Temperature | 500°C |

| Capillary Voltage | 3.5 kV |

| Gas Flow (Desolvation) | 800 L/hr |

| Gas Flow (Cone) | 150 L/hr |

| Collision Gas | Argon |

3.4.3. MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Carbidopa | 227.1 | 181.1 | 15 |

| This compound | 231.1 | 185.1 | 15 |

Note: The exact m/z values for the internal standard should be confirmed based on the certificate of analysis. The proposed transitions are based on the addition of one 13C and three deuterium atoms.

Method Validation Data

The following tables summarize the expected performance characteristics of the method based on similar validated assays.[8][9]

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Linear Range | 1 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Carbidopa | > 85 | 90 - 110 |

| This compound | > 85 | 90 - 110 |

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Carbidopa in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making the method well-suited for regulated bioanalysis in clinical and research settings. The simple sample preparation and rapid chromatographic runtime allow for high-throughput analysis.

References

- 1. Carbidopa - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Carbidopa? [synapse.patsnap.com]

- 3. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. research.rug.nl [research.rug.nl]

- 7. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oaji.net [oaji.net]

Application Note: Robust and Efficient Sample Preparation for the Bioanalysis of Carbidopa using a Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the extraction and quantification of Carbidopa from human plasma. Two robust sample preparation methods, protein precipitation and solid-phase extraction (SPE), are presented, both incorporating a stable isotope-labeled internal standard (Carbidopa-d3) for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined herein are designed to ensure high recovery, minimize matrix effects, and deliver reliable data for pharmacokinetic studies and clinical trial monitoring.

Introduction

Carbidopa is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor. It is co-administered with Levodopa (L-DOPA) for the treatment of Parkinson's disease.[1] By inhibiting the peripheral conversion of L-DOPA to dopamine, Carbidopa increases the bioavailability of L-DOPA in the central nervous system, allowing for lower doses of L-DOPA to be administered and reducing peripheral side effects.[2][3] Accurate and reliable quantification of Carbidopa in biological matrices is crucial for pharmacokinetic assessments and therapeutic drug monitoring.

The polar nature of Carbidopa presents challenges for its extraction from complex biological matrices like plasma.[4] This application note details two effective sample preparation techniques: a straightforward and rapid protein precipitation method and a more selective solid-phase extraction method. The use of a stable isotope-labeled internal standard, such as Carbidopa-d3, is essential for correcting for variability during sample preparation and analysis, thereby ensuring the highest quality data.[4][5][6]

Mechanism of Action: DOPA Decarboxylase Inhibition

Carbidopa exerts its therapeutic effect by inhibiting the enzyme DOPA decarboxylase (DDC) in peripheral tissues. This enzyme is responsible for the conversion of L-DOPA to dopamine. Since dopamine cannot cross the blood-brain barrier, its peripheral formation leads to undesirable side effects and reduces the amount of L-DOPA available to the brain. Carbidopa itself does not cross the blood-brain barrier, so its inhibitory action is confined to the periphery. This selective inhibition ensures that a greater proportion of administered L-DOPA reaches the brain, where it can be converted to dopamine to elicit its therapeutic effect.

Figure 1: Mechanism of Carbidopa action.

Experimental Protocols

Materials and Reagents

-

Carbidopa reference standard

-

Carbidopa-d3 (labeled internal standard)

-

Human plasma (K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Perchloric acid

-

Formic acid

-

Sodium metabisulfite (antioxidant)[3]

-

Butylated hydroxytoluene (BHT) (antioxidant)[3]

-

Oasis HLB Solid-Phase Extraction Cartridges

-

Deionized water

-

Microcentrifuge tubes

-

Autosampler vials

Sample Handling and Stability

Carbidopa is known to be unstable in biological matrices.[4] To ensure accurate quantification, the following precautions should be taken:

-

Collect blood samples in tubes containing K2EDTA.

-

Process blood to plasma as soon as possible, preferably under refrigerated conditions.

-

Add antioxidants such as sodium metabisulfite (to a final concentration of 5 mg/mL) and BHT (to a final concentration of 1 mg/mL) to the plasma to prevent oxidative degradation.[3] Ascorbic acid has also been shown to mitigate the degradation of Carbidopa.

-

Store plasma samples at -70°C or lower until analysis.

-

Perform all sample preparation steps on ice and under yellow light to minimize degradation.[3]

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Carbidopa and Carbidopa-d3 in a suitable solvent, such as methanol or a solution of 1.5% acetic acid containing 5 mg/mL sodium metabisulfite.

-

Working Solutions: Prepare serial dilutions of the Carbidopa stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. The concentration range should be selected based on the expected sample concentrations and the sensitivity of the analytical method.

-

Internal Standard (IS) Working Solution: Prepare a working solution of Carbidopa-d3 at an appropriate concentration (e.g., 50 ng/mL) in the same diluent as the calibration standards.

Sample Preparation Protocols

Two primary methods for sample preparation are detailed below. The choice of method will depend on the required sensitivity, sample throughput, and the complexity of the sample matrix.

Protocol 1: Protein Precipitation

This method is rapid, simple, and suitable for high-throughput analysis.

References

- 1. oaji.net [oaji.net]

- 2. Ascorbic acid can alleviate the degradation of levodopa and carbidopa induced by magnesium oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Quantitative analysis of Carbidopa in urine with (Rac)-Carbidopa-13C,d3

Application Notes: Quantitative Analysis of Carbidopa in Urine

Introduction

Carbidopa is a peripherally acting aromatic amino acid decarboxylase inhibitor used in combination with levodopa for the treatment of Parkinson's disease. It prevents the peripheral conversion of levodopa to dopamine, thereby increasing the bioavailability of levodopa in the central nervous system. Monitoring Carbidopa levels in urine is crucial for pharmacokinetic studies and therapeutic drug monitoring. However, the quantification of Carbidopa in biological samples is challenging due to its polar and unstable nature.[1][2]

This application note describes a robust and sensitive method for the quantitative analysis of Carbidopa in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes (Rac)-Carbidopa-13C,d3, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3][4]

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

Carbidopa (Reference Standard)

-

This compound (Stable Isotope-Labeled Internal Standard)

-

-

Solvents and Chemicals:

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Hydrochloric Acid (HCl)

-

Sodium metabisulfite

-

Ultrapure water

-

Drug-free human urine (for calibration and quality control standards)

-

Instrumentation

-

Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

Preparation of Standards and Samples

-

Stock Solutions (1 mg/mL):

-

Prepare stock solutions of Carbidopa and this compound in a suitable solvent, such as 0.1 M HCl.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Carbidopa by serially diluting the stock solution with a mixture of water and methanol.

-

Prepare a working solution of the internal standard, this compound, at an appropriate concentration (e.g., 1000 ng/mL).

-

-

Calibration Curve and Quality Control (QC) Samples:

-

Urine Sample Preparation:

-

Collect urine samples in containers with a stabilizing agent. Acidification to pH 1.5 is recommended to improve the stability of Carbidopa.[2] The addition of antioxidants like sodium metabisulfite can also prevent degradation.[1]

-

Thaw frozen urine samples on ice and under yellow light to minimize degradation.[1][2]

-

Vortex the urine sample to ensure homogeneity.

-

Take a 25 µL aliquot of the urine sample.[1]

-

Add the internal standard working solution.

-

Dilute the sample with a suitable volume of the initial mobile phase or a stabilizing solution. A simple dilution step is often sufficient for urine samples.[1][2]

-

Vortex the mixture thoroughly.

-

Centrifuge the sample to pellet any particulates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Method

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (e.g., 90:10 v/v)[5]

-

Flow Rate: 0.4 - 0.6 mL/min

-

Gradient: A gradient elution is typically used to separate Carbidopa from endogenous urine components.

-

Injection Volume: 5 - 10 µL

-

Column Temperature: 40 °C

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: 5500 V[1]

-

Interface Temperature: 600 °C[1]

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Carbidopa and its stable isotope-labeled internal standard.

-

Note: Due to the instability of the native Carbidopa molecule, some methods employ a derivatization step, for instance, with 2,4-pentanedione, to form a more stable and less polar product suitable for reversed-phase chromatography.[1][2] The MRM transitions will differ if derivatization is used.

Data Presentation

Table 1: Optimized Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Carbidopa (Derivatized) | 291.1 | 139.1 | 150 | Optimize for system |

| This compound (IS, Derivatized) | 294.1 | 142.1 | 150 | Optimize for system |

| The m/z values are based on the derivatized form of Carbidopa as described in the literature.[1] These should be optimized for the specific instrument used. |

Table 2: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Carbidopa | 100 - 50,000 | Linear, 1/x² weighting | > 0.995 |

Table 3: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Low QC | 300 | < 15% | ± 15% | < 15% | ± 15% |

| Mid QC | 25,000 | < 15% | ± 15% | < 15% | ± 15% |

| High QC | 40,000 | < 15% | ± 15% | < 15% | ± 15% |

| Acceptance criteria are based on international guidelines for bioanalytical method validation.[2] |

Visualizations

Caption: Experimental workflow for the quantitative analysis of Carbidopa in urine.

Caption: Logic of using a stable isotope-labeled internal standard for quantification.

References

- 1. research.rug.nl [research.rug.nl]

- 2. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. researchgate.net [researchgate.net]

Application of (Rac)-Carbidopa-13C,d3 in Pharmacokinetic Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Carbidopa-13C,d3 is a stable isotope-labeled version of Carbidopa, a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor. It is a critical tool in pharmacokinetic (PK) studies, primarily when co-administered with Levodopa (L-DOPA) for the treatment of Parkinson's disease. The isotopic labels (Carbon-13 and Deuterium) make it an ideal internal standard for bioanalytical assays, enabling precise quantification of Carbidopa in biological matrices. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic research.

Carbidopa's primary mechanism of action is the inhibition of the AADC enzyme in peripheral tissues.[1][2][3] This enzyme is responsible for the conversion of L-DOPA to dopamine.[1][3] When L-DOPA is administered alone, a significant portion is metabolized in the periphery, leading to reduced bioavailability in the brain and peripheral side effects.[1][2] By inhibiting peripheral AADC, Carbidopa increases the plasma half-life and central nervous system (CNS) availability of L-DOPA, allowing for lower doses and reducing side effects.[1][3][4] Carbidopa itself does not cross the blood-brain barrier, so it does not interfere with the conversion of L-DOPA to dopamine within the brain.[1][3][5]

Application Notes

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Carbidopa in biological samples such as plasma.[6][7] Its utility stems from its chemical identity to the unlabeled drug, ensuring identical extraction recovery and ionization efficiency, while its mass difference allows for distinct detection.

Key Advantages of Using this compound:

-

High Accuracy and Precision: Minimizes variability in sample preparation and instrument response.

-

Improved Bioavailability Assessment: Enables accurate determination of Carbidopa's pharmacokinetic parameters.

-

Dose-Response Relationship Studies: Facilitates precise measurement of plasma concentrations to correlate with therapeutic and adverse effects.

-

Drug-Drug Interaction Studies: Essential for evaluating the impact of co-administered drugs on Carbidopa's pharmacokinetics.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Carbidopa from studies in healthy volunteers and Parkinson's disease patients. While these studies did not use this compound as the therapeutic agent, they relied on isotopically labeled internal standards for accurate quantification. The data presented is for unlabeled Carbidopa.

Table 1: Pharmacokinetic Parameters of Carbidopa in Healthy Volunteers

| Formulation | Dose (Carbidopa/Levodopa) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Reference |

| Immediate-Release (IR) | 25 mg / 100 mg | 85.3 ± 34.5 | 1.5 | 309 ± 103 | ~2 | [8] |

| Sustained-Release (CR) | 25 mg / 100 mg | 36.4 ± 14.9 | 3.0 | 253 ± 89.2 | ~2 | [8] |

| IR with Entacapone | 25 mg / 100 mg | - | - | - | - | [9] |

| IR with Entacapone | 50 mg / 100 mg | - | - | +29% (AUC increase) | - | [9] |

| IR with Entacapone | 100 mg / 100 mg | - | - | +36% (AUC increase) | - | [9] |

Data are presented as mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of Carbidopa in Patients with Parkinson's Disease

| Formulation | Dose (Carbidopa/Levodopa) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Reference |

| Levodopa-Carbidopa Intestinal Gel (LCIG) | 395 ± 101 mg (total daily dose) | - | - | - | - | [7] |

| Oral Immediate-Release | 306 - 354 mg (mean daily dose) | - | - | - | - | [10] |

Specific Cmax, Tmax, AUC, and T½ values for Carbidopa in patient populations can vary significantly based on individual patient characteristics and co-administered medications.

Experimental Protocols

Protocol 1: Quantification of Carbidopa in Human Plasma using LC-MS/MS with this compound as an Internal Standard

1. Objective: To determine the concentration of Carbidopa in human plasma samples from a pharmacokinetic study.

2. Materials:

-

This compound (Internal Standard, IS)

-

Carbidopa reference standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium formate, LC-MS grade

-

Water, ultra-pure

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Standard and Internal Standard Preparation:

-

Prepare a stock solution of Carbidopa (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol with 0.1% formic acid).

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

-

Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions.

-

Prepare a working solution of the internal standard (e.g., 10 ng/mL).

5. Sample Preparation (Protein Precipitation Method):

-

To 100 µL of plasma sample, calibration standard, or quality control, add 300 µL of the internal standard working solution in acetonitrile.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

6. LC-MS/MS Analysis:

-

LC Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate Carbidopa from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS/MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Carbidopa: Q1: 227.1 m/z -> Q3: 181.1 m/z[6]

-

This compound: Q1: 231.1 m/z -> Q3: 185.1 m/z (predicted, requires experimental confirmation)

-

-

7. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Carbidopa to this compound against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the calibration curve.

-

Determine the concentration of Carbidopa in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Carbidopa's Action

Caption: Mechanism of Action of Carbidopa.

Experimental Workflow for a Pharmacokinetic Study

Caption: Pharmacokinetic Study Workflow.

References

- 1. What is the mechanism of Carbidopa? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacokinetic model of oral levodopa and role of carbidopa in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]